3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole
Overview
Description
3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the third position and a chlorine atom at the fifth position of the thiadiazole ring
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Result of Action
The molecular and cellular effects of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromobenzonitrile with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole compound.
Reaction Conditions:
Reagents: 3-bromobenzonitrile, thiosemicarbazide, phosphorus oxychloride
Solvent: Anhydrous conditions
Temperature: Elevated temperatures (typically around 100-150°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiadiazoles can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-chloro-1,2,4-thiadiazole
- 3-(3-Bromophenyl)-5-fluoro-1,2,4-thiadiazole
- 3-(3-Bromophenyl)-5-methyl-1,2,4-thiadiazole
Uniqueness
3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole is unique due to the specific positioning of the bromine and chlorine atoms, which influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHZWBPBSWEOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.